Chromone-6-boronic acid pinacol ester
Overview
Description
Scientific Research Applications
Chromatographic Analysis of Pharmaceuticals : This compound is integral to Suzuki coupling and Petasis reactions commonly used in pharmaceutical synthesis. A fast liquid chromatography method was developed to minimize on-column hydrolysis effects, demonstrating its importance in purity analysis of pharmaceutical compounds (Duran, Wu, Mao, & Xu, 2006).
Analytical Challenges in Chromatography : Pinacolboronate esters, like Chromone-6-boronic acid pinacol ester, are widely used in Suzuki coupling for synthesizing complex molecules. Their analysis presents challenges due to their rapid hydrolysis, requiring unconventional approaches for stabilization and separation in chromatography (Zhong, Ngim, Sun, Li, Deese, & Chetwyn, 2012).
Photoinduced Borylation : This process, which converts haloarenes directly to boronic acids and esters, is crucial for applications in synthetic organic chemistry and drug discovery. It is a metal- and additive-free method, showcasing the utility of boronic acid pinacol esters in green chemistry (Mfuh, Schneider, Cruces, & Larionov, 2017).
Catalysis in Organic Synthesis : The compound is used in the heterogeneously catalyzed direct synthesis of boronic acid pinacol esters, indicating its role in creating a diverse set of such esters through catalysis (Pandarus, Marion, Gingras, Béland, Ciriminna, & Pagliaro, 2014).
Polymer Synthesis : This compound is used in the synthesis of boronic acid end-functionalized polycaprolactone, showing its utility in polymer science. This synthesis method offers access to boron-terminated polymers, further broadening its applicability in material science (Korich, Walker, Hincke, Stevens, & Iovine, 2010).
Hydroboration of Alkynes : The compound is also used in environmentally friendly hydroboration reactions of alkynes, which are conducted without metal catalysts and under solvent-free conditions. This showcases its role in sustainable chemistry (Gioia, Arnaud, Radix, Walchshofer, Doléans-Jordheim, & Rocheblave, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Chromone-6-boronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are the organic groups involved in the Suzuki–Miyaura coupling reaction .
Mode of Action
The mode of action of this compound involves its interaction with these organic groups. In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon-carbon bonds, which are crucial in many areas of organic synthesis .
Pharmacokinetics
Boronic esters in general are known for their stability and environmental benignity, which can impact their bioavailability .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific organic groups involved in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of this compound can be affected by factors such as temperature, pH, and the presence of other chemical species .
Biochemical Analysis
Biochemical Properties
Chromone-6-boronic acid pinacol ester is known for its role in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It interacts with various biomolecules in this process. The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in Suzuki–Miyaura coupling. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that pinacol boronic esters, which include this compound, are usually bench stable and easy to purify .
Metabolic Pathways
It is known that the boron moiety in the compound can be converted into a broad range of functional groups , suggesting that it may be involved in various metabolic pathways.
properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLPUBULQFSMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407569 | |
Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
928773-42-6 | |
Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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